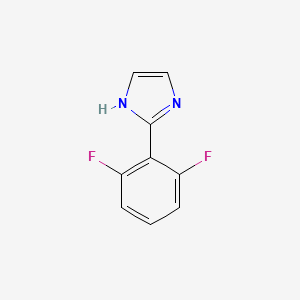

2-(2,6-Difluorophenyl)imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H6F2N2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-5H,(H,12,13) |

InChI Key |

MWFNVJJSPLYKFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC=CN2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,6 Difluorophenyl Imidazole and Its Derivatives

Classical Synthetic Approaches to 2-Substituted Imidazoles

The foundational methods for constructing the imidazole (B134444) ring have been established for over a century and continue to be relevant. The Debus-Radziszewski synthesis, first reported in 1858, is a prime example of a classical approach. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole core. wikipedia.orgnih.gov While historically significant, this method can result in relatively low yields. nih.gov

Another classical approach involves the cyclization of α-haloketones with amidines. This method provides a versatile route to 2-substituted imidazoles. Additionally, the reaction of α-hydroxyketones with aldehydes and ammonia offers another pathway to these heterocyclic compounds.

A widely used classical method is the condensation of a 1,2-dicarbonyl compound like glyoxal (B1671930) with an aldehyde and ammonia. nih.gov Modifications of this reaction, such as replacing one equivalent of ammonia with a primary amine, can lead to the formation of N-substituted imidazoles. wikipedia.org

These classical methods, while foundational, often require harsh reaction conditions, long reaction times, and can generate significant waste, prompting the development of more modern and optimized strategies.

Modern and Optimized Synthetic Strategies

In recent years, a strong emphasis has been placed on developing more efficient, environmentally friendly, and high-yielding methods for the synthesis of 2-substituted imidazoles. These modern approaches often focus on one-pot procedures, the use of catalysts, and alternative energy sources.

One-Pot Synthesis Techniques

One-pot syntheses have gained considerable attention as they offer a streamlined approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates. This approach is not only time and resource-efficient but also minimizes waste generation.

Several one-pot methods for the synthesis of 2-substituted imidazoles have been reported. For instance, the reaction of aldehydes and 1,2-diamines, followed by treatment with N-bromosuccinimide (NBS), affords dihydroimidazoles in high yields under mild conditions. researchgate.net Another efficient one-pot synthesis involves the reaction of aromatic aldehydes, ethylenediamine, and Oxone® in water to produce aldoximes, which are precursors to imidazoles. researchgate.net

A notable one-pot procedure for synthesizing 2-alkyl-4(5)-aryl-1H-imidazoles utilizes 1-aryl-2-bromoethanones, ammonium (B1175870) carbonate, and aliphatic carboxylic acids. bit.edu.cn Furthermore, a copper-catalyzed one-pot synthesis from ketones using ammonium carbonate as the nitrogen source has been developed, which proceeds via α-amination and oxidative C-C bond cleavage. rsc.orgnih.gov

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

| Aldehydes, 1,2-diamines | N-bromosuccinimide (NBS) | Dihydroimidazoles | researchgate.net |

| Aromatic aldehydes, ethylenediamine | Oxone® | Aldoximes | researchgate.net |

| 1-Aryl-2-bromoethanones, ammonium carbonate | Aliphatic carboxylic acids | 2-Alkyl-4(5)-aryl-1H-imidazoles | bit.edu.cn |

| Ketones | Copper salt, Ammonium carbonate | Aryl imidazole derivatives | rsc.orgnih.gov |

| Benzil, Aldehydes, Ammonium acetate (B1210297) | Sulfonated Fe3O4@PVA superparamagnetic nano-catalyst | Trisubstituted-NH-imidazoles | rsc.org |

Solvent-Free Reaction Conditions

The use of solvent-free reaction conditions, or "dry media" synthesis, is a key principle of green chemistry. These methods often involve the use of solid supports or high temperatures to facilitate the reaction without the need for a solvent, which reduces environmental impact and simplifies product purification.

Solvent-free syntheses of imidazoles have been successfully achieved using microwave irradiation. For example, 1,2,4-trisubstituted 1H-imidazoles have been prepared by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Similarly, the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives has been accomplished by heating substituted aromatic aldehydes and 2,3-diaminomaleonitriles without a solvent. mdpi.com

Catalytic Oxidative Cyclocondensation Methods

Catalytic oxidative cyclocondensation reactions provide an efficient and atom-economical route to imidazoles. These methods often utilize a catalyst to promote the formation of the imidazole ring through an oxidation and condensation cascade.

A variety of catalysts have been employed for this purpose. For instance, a copper-catalyzed [3 + 2] cycloaddition reaction using oxygen as the oxidant has been used to synthesize multisubstituted imidazoles. organic-chemistry.org Iron(III) chloride/iodine has been shown to be an effective catalytic system for the aerobic oxidative coupling of amidines and chalcones to yield tetrasubstituted imidazoles. organic-chemistry.org Furthermore, a novel approach involves the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H2SO4 system to prepare imidazole-substituted cyclic iodonium (B1229267) salts. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.

The synthesis of various imidazole derivatives has been significantly improved by the application of microwave technology. For example, a rapid and efficient one-pot synthesis of 2,4,5-triaryl imidazoles has been achieved using microwave irradiation in a room temperature ionic liquid without the need for an added catalyst. organic-chemistry.org Microwave-assisted methods have also been developed for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has also been successfully carried out using microwave assistance, offering high yields and regioselectivity. nih.gov

| Product | Method | Key Advantages | Reference |

| 2,4,5-Triaryl imidazoles | Microwave-assisted, one-pot, ionic liquid, catalyst-free | Rapid, efficient, no added catalyst | organic-chemistry.org |

| 1,2-Disubstituted benzimidazoles | Microwave-assisted, solvent-free | High yields, short reaction times | mdpi.com |

| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave-assisted | High yields, regioselectivity | nih.gov |

| Aryl imidazoles | Microwave-assisted, one-pot, multicomponent | Environmentally friendly, better yields and reaction times than conventional methods |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for high-throughput screening. In this technique, one of the reactants is attached to a solid support (resin), allowing for easy purification by simple filtration and washing.

The solid-phase synthesis of substituted imidazoles has been demonstrated as a viable strategy for generating diverse imidazole libraries. One approach involves the use of an immobilized 4-iodoimidazole, which can undergo metal-halogen exchange followed by reaction with various electrophiles and subsequent cleavage from the resin to yield 4-substituted imidazoles. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of a library of 35 different imidazoles. nih.gov

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as green and efficient media and catalysts for a variety of organic transformations, including the synthesis of imidazole derivatives. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, offer several advantages over conventional organic solvents.

While specific literature on the ionic liquid-mediated synthesis of 2-(2,6-difluorophenyl)imidazole is not abundant, general methods for synthesizing 2-substituted imidazoles using ionic liquids can be adapted. One common approach involves a one-pot, three-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate, with the ionic liquid acting as both the solvent and catalyst. sciepub.comnih.gov For the synthesis of this compound, 2,6-difluorobenzaldehyde (B1295200) would be the aldehyde component.

A notable example is the synthesis of 2-substituted-1H-phenanthro[9,10-d]imidazoles using the Brønsted acidic ionic liquid 3-(triethylammonio)propanesulfonic acid hydrosulfate ([TEAPS]HSO₄) as a catalyst. sioc-journal.cn This method involves the condensation of 9,10-phenanthrenedione, an aromatic aldehyde, and ammonium acetate. The use of the ionic liquid resulted in excellent yields, shorter reaction times, and the ability to recover and reuse the catalyst. sioc-journal.cn This approach could potentially be adapted for the synthesis of this compound by replacing 9,10-phenanthrenedione with glyoxal.

The synthesis of imidazolium-based ionic liquids themselves often involves the N-alkylation of imidazole derivatives. nih.gov For instance, 1-methylimidazolium (B8483265) 3-sulfonate has been synthesized and used to create new binary ionic liquids. nih.gov This highlights the potential for creating novel ionic liquids derived from this compound for various applications.

The Debus-Radziszewski imidazole synthesis, a classic method, has also been adapted for the direct, one-pot synthesis of long-chain imidazolium (B1220033) acetate ionic liquids in water, demonstrating the versatility of imidazole synthesis in aqueous and ionic liquid media. rsc.org

Synthesis of Key Analogues and Derivatives Bearing the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl moiety is a key structural feature in many pharmacologically active compounds. The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents and materials.

Imidazole-Annulated Systems Incorporating 2,6-Difluorophenyl Substructures

Fused heterocyclic systems containing the this compound core are of significant interest. These annulated systems often exhibit enhanced biological activity and unique photophysical properties.

Imidazo[1,2-a]pyridines: These compounds can be synthesized via a microwave-assisted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. mdpi.combenthamscience.com This one-pot reaction typically involves a 2-aminopyridine, an aldehyde (such as 2,6-difluorobenzaldehyde), and an isocyanide. Microwave irradiation often leads to shorter reaction times and improved yields. sci-hub.seresearchgate.net

Imidazo[1,2-b]pyridazines: The synthesis of these analogues can be achieved through the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone derived from 2,6-difluoroacetophenone.

Imidazo[2,1-b]thiazoles: These derivatives can be prepared by reacting a 2-aminothiazole (B372263) with an appropriate α-haloketone. For the synthesis of a 2-(2,6-difluorophenyl) substituted version, the key intermediate would be 2-bromo-1-(2,6-difluorophenyl)ethan-1-one. The subsequent cyclization would yield the desired imidazo[2,1-b]thiazole (B1210989) scaffold. rsc.orgnih.govnih.gov

The following table summarizes the key starting materials for the synthesis of these annulated systems:

| Annulated System | Key Starting Materials |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine, 2,6-Difluorobenzaldehyde, Isocyanide |

| Imidazo[1,2-b]pyridazine | 3-Aminopyridazine, 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole, 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one |

Derivatives with Substitutions on the Imidazole Heterocycle

Modification of the imidazole ring allows for fine-tuning of the compound's properties.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov For instance, N-alkylation of imidazoles has been carried out using potassium hydroxide (B78521) impregnated on alumina, providing a mild and efficient method. ciac.jl.cn N-arylation can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. organic-chemistry.orgbiomedres.us These reactions allow for the introduction of a wide range of substituents at the N-1 position of the imidazole ring.

Substitution at C4 and C5: The synthesis of 4,5-disubstituted imidazoles can be achieved through various methods. One approach is the condensation of 1,2-diketones with aldehydes and ammonium acetate. brieflands.com For example, to synthesize 4,5-dihalo derivatives, a 1,2-dihalo-1,2-ethanedione could be used as the dicarbonyl component.

A one-pot synthesis of tetra-substituted imidazoles has also been reported, involving the reaction of a vicinal diketone, an aldehyde, a primary aromatic amine, and ammonium acetate, often with the aid of a catalyst. nih.gov

Derivatives with Substitutions on the Difluorophenyl Ring

Introducing additional substituents onto the 2,6-difluorophenyl ring can significantly impact the electronic properties and biological activity of the molecule.

Nitration: Electrophilic aromatic substitution reactions, such as nitration, can be used to introduce nitro groups onto the phenyl ring. The directing effects of the fluorine atoms and the imidazole ring will influence the position of nitration. The synthesis of nitroimidazole derivatives is of interest due to their potential as anti-infective agents. brieflands.com

Halogenation: Further halogenation of the difluorophenyl ring can be achieved using standard halogenating agents. For example, bromination can introduce a bromine atom, leading to compounds like 2-(6-Bromo-2,3-difluorophenyl)-5-methyl-1H-imidazole.

The synthesis of a 2-(2,4-difluorophenyl)-1H-imidazole has been documented, indicating that variations in the fluorine substitution pattern on the phenyl ring are synthetically accessible. calpaclab.com

The following table provides examples of substituted derivatives and the general synthetic approaches:

| Derivative Type | General Synthetic Approach | Key Reagents/Conditions |

| N-Alkylated | N-alkylation of this compound | Alkyl halide, Base (e.g., K₂CO₃, KOH/Al₂O₃) |

| N-Arylated | Copper-catalyzed N-arylation | Aryl halide or Arylboronic acid, Copper catalyst |

| 4,5-Disubstituted | Condensation reaction | 1,2-Diketone, 2,6-Difluorobenzaldehyde, NH₄OAc |

| Nitro-substituted (on phenyl ring) | Electrophilic nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the synthesized this compound and its derivatives are crucial steps to obtain compounds of high purity for characterization and further applications. Common techniques employed include recrystallization and chromatography.

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For imidazole derivatives, solvents such as ethyl acetate, propyl acetate, n-butyl acetate, and benzene (B151609) are often used. nih.gov For instance, 1-(2,6-diisopropylphenyl)-1H-imidazole has been recrystallized from ethyl acetate. nih.gov

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or methanol). google.com The polarity of the eluent is adjusted to achieve optimal separation. For example, a mixture of crude 1-(2',6'-dichlorophenyl)-2-amino-4-methyl-imidazole and its isomer was separated by column chromatography using silica gel with ethyl acetate and then methanol (B129727) as eluents. google.com

Selective Precipitation: In cases where a mixture of regioisomers is obtained, selective precipitation can be an effective purification method. This involves treating the mixture with a strong acid to form a salt of the desired isomer, which then precipitates out of the solution. sci-hub.se

The purity of the final product is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Chemical Reactivity and Mechanistic Studies of 2 2,6 Difluorophenyl Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. core.ac.uk For the imidazole ring, which is considered electron-rich, this reaction is generally more facile than for benzene (B151609) but less so than for pyrrole. The reactivity of imidazole towards electrophiles is complex; it possesses both a "pyrrole-like" nitrogen (N-1) that donates its lone pair to the aromatic sextet and a "pyridine-like" nitrogen (N-3) whose lone pair resides in an sp2 hybrid orbital in the plane of the ring. quora.com

In 2-(2,6-difluorophenyl)imidazole, the C2 position is blocked. Electrophilic attack is therefore directed to the C4 and C5 positions. In imidazole itself, the C5 position is generally favored for substitution. quora.com However, the reactivity of the imidazole ring in this specific molecule is significantly attenuated. The 2,6-difluorophenyl group at C2 exerts a powerful negative inductive effect (-I), withdrawing electron density from the imidazole ring and making it less nucleophilic. Consequently, electrophilic substitution reactions such as nitration or halogenation would require harsh conditions. This is in contrast to highly activated rings like phenol, which undergo nitration and halogenation readily, even with dilute reagents or in the absence of a Lewis acid catalyst. libretexts.orgbyjus.com

Typical electrophilic substitution reactions and the expected challenges are:

Nitration: Would likely require aggressive reagents like a mixture of concentrated nitric acid and sulfuric acid. The strongly deactivating nature of the substituent would result in low yields.

Halogenation: While highly activated rings can be halogenated with bromine water, this compound would likely need a Lewis acid catalyst (e.g., FeBr₃ with Br₂) for bromination to proceed at a reasonable rate. byjus.com

Sulfonation: This reaction, typically carried out with fuming sulfuric acid, would also be expected to be sluggish due to the deactivated ring system.

Alkylation Reactions at Nitrogen Centers

The nitrogen atoms of the imidazole ring provide sites for nucleophilic attack, most notably in alkylation reactions. In this compound, the N-1 position bears a hydrogen atom and is available for substitution. The N-alkylation of imidazoles is a fundamental transformation, typically proceeding via an SN2 mechanism where the imidazole nitrogen acts as a nucleophile. acsgcipr.org

This reaction is commonly carried out by treating the imidazole with an alkyl halide (e.g., an alkyl bromide or chloride) in the presence of a base to deprotonate the N-1 nitrogen, thereby increasing its nucleophilicity. researchgate.netnih.gov Alternatively, "greener" alkylating agents such as dialkyl carbonates and alkylene carbonates can be employed, often at elevated temperatures. researchgate.net For less reactive alkyl chlorides, the reaction can be facilitated by the addition of potassium iodide, which allows for an in situ Finkelstein reaction to generate the more reactive alkyl iodide. organic-chemistry.org

The table below summarizes typical conditions for the N-alkylation of imidazoles, which would be applicable for the alkylation of this compound.

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product Yield | Reference |

| 1-Bromobutane | Alkaline Carbons | Dry Media | 60 °C | High | researchgate.net |

| Alkyl Halide | Triethylamine | - | - | - | nih.gov |

| Dialkyl Carbonates | - | - | High | High | researchgate.net |

| 1-Chlorobutane | KI | 1,2-Dimethoxyethane | - | 50-94% | organic-chemistry.org |

| This table is interactive. Click on the headers to sort. |

Coupling Reactions and Functionalization Pathways

Modern synthetic chemistry offers powerful tools for functionalization via transition-metal-catalyzed cross-coupling reactions. Both the imidazole and the difluorophenyl rings of the title compound contain C-H bonds that can be targeted for functionalization, and halide-substituted analogues can be used in classic cross-coupling reactions. youtube.comyoutube.comrsc.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are mainstays for forming new carbon-carbon bonds. youtube.comyoutube.com For instance, a bromo-substituted derivative of this compound (e.g., at the C5 position of the imidazole or C4 of the phenyl ring) could be coupled with a variety of organoboron, organotin, or terminal alkyne partners. A palladium-catalyzed tandem process involving a Heck reaction followed by an intramolecular oxidative C-H amination has been described for the synthesis of complex fused imidazoles. rsc.org

C-H Activation/Functionalization: This approach allows for the direct conversion of C-H bonds into new C-C or C-N bonds, avoiding the need for pre-functionalized starting materials. Ruthenium(II)-catalyzed annulation of 2-arylimidazoles with arylglyoxals has been demonstrated to produce novel fused heterocyclic systems. researchgate.netrawdatalibrary.netbohrium.com The mechanism involves an imidazole-directed ortho-dicarbonylation on the C-H bonds of the 2-aryl substituent, followed by cyclization. rawdatalibrary.netbohrium.com In the case of this compound, the ortho positions of the phenyl ring are blocked by fluorine atoms, which would prevent this specific pathway. However, C-H activation at the C4 or C5 positions of the imidazole ring itself remains a viable pathway for functionalization.

The following table presents examples of coupling reactions involving imidazole derivatives.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Suzuki Coupling | Palladium(0) | Aryl Halide + Organoboron | Biaryl | youtube.com |

| Heck Reaction | Palladium(0) | Aryl Halide + Alken | Aryl-Alkenyl | youtube.comrsc.org |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Aryl Halide + Terminal Alkyne | Aryl-Alkynyl | youtube.com |

| C-H Annulation | Ru(II) | 2-Arylimidazole + Arylglyoxal | Fused Imidazole | researchgate.netrawdatalibrary.netbohrium.com |

| C-H Arylation | Palladium / Copper | Imidazolone + Aryl Halide | Arylated Imidazolone | nih.gov |

| This table is interactive. Click on the headers to sort. |

Ring Opening Reactions and Degradation Pathways

While the imidazole ring is an aromatic and generally stable heterocycle, it can undergo ring-opening reactions under specific, often harsh, conditions. researchgate.net Alkaline hydrolysis, oxidative stress, or photodegradation can lead to the cleavage of the ring.

Studies on the alkaline-induced opening of the imidazole ring in 7-methylguanosine (B147621) show the formation of a transient intermediate followed by the creation of a dominant pyrimidine (B1678525) derivative. nih.gov The mechanism can involve cleavage at different sites within the imidazole ring, leading to formylated and deformylated products. nih.gov A three-component reaction based on the opening of an imidazole ring with acetylene (B1199291) carboxylic acid esters has also been developed. researchgate.net

Forced degradation studies on daclatasvir, a complex drug molecule containing a substituted imidazole moiety, provide significant insight into potential degradation pathways. nih.gov In solution, its imidazole ring was found to be susceptible to:

Base-mediated autoxidation: Leading to various oxidized degradants. nih.gov

Oxidation: In the presence of hydrogen peroxide, the imidazole moiety can be oxidized. nih.gov

Photodegradation: Exposure to high-intensity light can induce degradation through several postulated pathways, involving radical mechanisms. nih.gov

It is plausible that this compound would exhibit similar vulnerabilities. Oxidative or photochemical stress could initiate cleavage of the C2-N3 or C4-C5 bonds, potentially leading to the formation of formamidopyrimidine-type structures or smaller, fragmented amides and acids.

Oxidation and Reduction Chemistry

The redox behavior of this compound is influenced by both the electron-rich nature of the imidazole ring and the electron-withdrawing difluorophenyl group.

Oxidation: The imidazole ring can be oxidized, as seen in forced degradation studies where it is a primary site of decomposition. nih.gov This oxidation can lead to the formation of imidazolones or complete ring cleavage. The electrochemical properties of 2-aryl-phenanthro[9,10-d]imidazoles have been investigated using cyclic voltammetry. nih.gov These studies show that the oxidation potentials are highly dependent on the substituents of the aryl rings. An electron-withdrawing group, such as the 2,6-difluorophenyl group, would be expected to increase the oxidation potential, making the molecule more resistant to oxidation compared to 2-phenylimidazole.

Reduction: The imidazole ring, being electron-rich, is generally resistant to reduction by catalytic hydrogenation under standard conditions. The 2,6-difluorophenyl ring is also quite stable. Reduction of this aromatic system would likely require harsh conditions, such as high-pressure hydrogenation or dissolving metal reduction, and is not a commonly employed transformation for this class of compounds. In a study on nirogacestat, a different part of the molecule was reduced using hydrogen on a Pd/C catalyst, leaving the imidazole core intact, which underscores its general stability towards reduction. wikipedia.org

Solvent-Dependent Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the rate and outcome of chemical reactions involving imidazoles. This is particularly evident in N-alkylation reactions, which proceed through a charged transition state. ku.edursc.org

The kinetics of the SN2 alkylation of 1-methylimidazole (B24206) with 1-bromohexane (B126081) have been studied in a variety of solvents. ku.edursc.org The reaction rate is significantly influenced by the solvent's polarity and its ability to stabilize the charged transition state.

Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF) generally accelerate the reaction. These solvents possess high dipole moments that can stabilize the charge-separated transition state, leading to a lower activation energy and a faster reaction rate. ku.edursc.org

Polar Protic Solvents (e.g., methanol (B129727), water) can retard the reaction rate. Despite their polarity, these solvents can form hydrogen bonds with the lone pair of electrons on the nucleophilic nitrogen of the imidazole ring. ku.edu This solvation shell sterically hinders and electronically deactivates the nitrogen, inhibiting its attack on the alkyl halide and slowing the reaction.

Nonpolar Solvents (e.g., toluene, chlorobenzene) typically result in the slowest reaction rates due to their inability to stabilize the polar transition state. ku.edunano-ntp.com

The following interactive table shows the effect of different solvents on the second-order rate constant for the reaction of 1-methylimidazole with 1-bromohexane at 40 °C.

| Solvent | Rate Constant, k (10⁻⁵ L mol⁻¹ s⁻¹) | Relative Rate (vs. Chlorobenzene) | Reference |

| Acetonitrile | 13.9 | 27.8 | ku.edu |

| Acetone | 4.8 | 9.6 | ku.edu |

| Methanol | 2.1 | 4.2 | ku.edu |

| Dichloromethane | 1.8 | 3.6 | ku.edu |

| Chlorobenzene | 0.5 | 1.0 | ku.edu |

| This table is interactive. Click on the headers to sort. |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms provides a framework for predicting reactivity and controlling product formation.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the aromatic π-system of the imidazole ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. In the second step, a base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring.

N-Alkylation: As a classic SN2 reaction, the mechanism is a single, concerted step. The nucleophilic N-1 nitrogen atom attacks the electrophilic carbon of the alkyl halide, while simultaneously the halide leaving group departs. This process involves a trigonal bipyramidal transition state. acsgcipr.orgku.edu

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle involving the palladium catalyst. A general mechanism for a Suzuki coupling starts with the Pd(0) catalyst undergoing oxidative addition into the aryl-halide bond, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups are coupled together to form the product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. youtube.comyoutube.com

Ring Opening and Degradation: The mechanisms for degradation are often complex and can involve multiple pathways. Photodegradation frequently proceeds via radical intermediates initiated by the absorption of UV light. nih.gov Alkaline hydrolysis of the imidazole ring involves nucleophilic attack by hydroxide (B78521) ions, leading to formylated intermediates which can then undergo further hydrolysis. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(2,6-Difluorophenyl)imidazole by providing detailed information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the imidazole (B134444) and the difluorophenyl rings. The protons on the imidazole ring, typically found at positions 4 and 5, would likely appear as singlets or doublets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shift would be influenced by the electronic effects of the adjacent nitrogen atoms and the difluorophenyl substituent. The N-H proton of the imidazole ring is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears further downfield.

The aromatic protons of the 2,6-difluorophenyl group would present a more complex pattern. The proton at the 4-position would likely appear as a triplet, due to coupling with the two equivalent fluorine atoms. The two equivalent protons at the 3- and 5-positions would be expected to show as a doublet of doublets, due to coupling with the adjacent proton and the fluorine atom. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Imidazole N-H | Variable (e.g., 10-12) | Broad Singlet | - | 1H |

| Imidazole H-4/H-5 | 7.0 - 8.0 | Singlet/Doublet | - | 2H |

| Phenyl H-4 | 7.2 - 7.5 | Triplet | ~8-10 | 1H |

| Phenyl H-3/H-5 | 7.0 - 7.3 | Doublet of Doublets | ~8-10, ~2-3 | 2H |

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom at the 2-position of the imidazole ring, directly attached to the difluorophenyl group, is expected to have a chemical shift in the range of δ 140-150 ppm. The carbons at positions 4 and 5 of the imidazole ring would likely resonate at around δ 115-125 ppm.

For the 2,6-difluorophenyl ring, the carbon atoms directly bonded to the fluorine atoms (C-2 and C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear as a doublet in the region of δ 160-165 ppm. The ipso-carbon (C-1) attached to the imidazole ring would be found around δ 110-120 ppm and may show coupling to the adjacent fluorine atoms. The remaining aromatic carbons would have chemical shifts in the typical aromatic region of δ 110-135 ppm, with their exact positions and multiplicities influenced by fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Imidazole C-2 | 140 - 150 | Singlet |

| Imidazole C-4/C-5 | 115 - 125 | Singlet |

| Phenyl C-1 | 110 - 120 | Triplet |

| Phenyl C-2/C-6 | 160 - 165 | Doublet |

| Phenyl C-3/C-5 | 110 - 115 | Doublet |

| Phenyl C-4 | 130 - 135 | Triplet |

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to confirm the connectivity within the phenyl ring. An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides insights into the functional groups and vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹.

The C=N and C=C stretching vibrations of the imidazole and phenyl rings would likely be observed in the 1450-1650 cm⁻¹ region. One of the most characteristic features would be the strong absorption bands corresponding to the C-F stretching vibrations, which are typically found in the 1100-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N / C=C Stretch (Aromatic) | 1450 - 1650 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-H Bend (Aromatic) | 700 - 900 | Medium to Strong |

Note: The predicted values are based on general principles of IR spectroscopy and data for similar compounds. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C-F and N-H give strong signals in IR, non-polar or symmetric vibrations often result in strong Raman scattering. The symmetric breathing vibrations of the phenyl and imidazole rings are expected to be prominent in the FT-Raman spectrum, typically in the 900-1200 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would also be observable. The C-F stretching vibrations, while strong in the IR, may show weaker intensity in the Raman spectrum.

Table 4: Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=N / C=C Stretch (Aromatic) | 1450 - 1650 | Medium to Strong |

| Ring Breathing (Phenyl, Imidazole) | 900 - 1200 | Strong |

| C-F Stretch | 1100 - 1300 | Weak to Medium |

Note: The predicted values are based on general principles of Raman spectroscopy and data for similar compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of imidazole and its derivatives is characterized by absorption bands in the UV region. Imidazole itself typically exhibits a characteristic absorption peak around 209 nm. mdpi.com This absorption is attributed to π → π* electronic transitions within the imidazole ring. mdpi.com The position and intensity of these absorption bands can be influenced by the presence of substituents on the imidazole ring and the solvent used. For instance, the introduction of a chromophoric group like a phenyl ring can lead to additional absorption bands or shifts in the existing ones. In related imidazole compounds, absorption peaks have been observed at various wavelengths, such as 280 nm for imidazole-2-carbaldehyde, which is considered a characteristic peak. mdpi.com The presence of different functional groups and their electronic effects (mesomeric and inductive) can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are powerful analytical techniques for determining the molecular weight and elemental composition of a compound. In HRMS, the high resolving power allows for the accurate mass measurement of ions, which in turn facilitates the unambiguous determination of the molecular formula. nih.govmdpi.com For this compound, HRMS would be expected to provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition of C₉H₆F₂N₂.

X-ray Crystallography of this compound and Related Solid-State Structures

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles of this compound, confirming its molecular geometry. In related aryl-imidazole structures, the imidazole ring is typically planar. nih.goviosrjournals.org The dihedral angle between the plane of the imidazole ring and the phenyl ring is a key structural parameter. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated 80.7 (1)° relative to the phenyl ring. nih.gov The bond lengths and angles within the imidazole ring are generally consistent across different derivatives. nih.gov

The packing of molecules in the crystal lattice is governed by various intermolecular interactions.

Analysis of Intermolecular Interactions in the Crystalline State

Aromatic π-Stacking Interactions

In analogous structures, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, the bulky substituents on the phenyl ring can significantly hinder or even prevent classical π-stacking. bldpharm.com For this compound, the smaller fluorine atoms would have a less pronounced steric effect, potentially allowing for closer approach of the aromatic rings. However, detailed crystallographic data is essential to determine the precise nature and extent of π-stacking, including the centroid-to-centroid distances and the degree of ring offset. The electron-rich nature of the imidazole ring can further enhance π-π interactions. chemscene.com

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. chemsrc.com In this compound, the fluorine atoms possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential (a σ-hole) on the extension of the C-F bond. This σ-hole can interact favorably with electron-rich sites, such as the nitrogen atoms of the imidazole ring.

The strength of these halogen bonds is influenced by the nature of the halogen and the electron-withdrawing or -donating properties of the surrounding molecular framework. While fluorine is the least polarizable of the halogens and typically forms weaker halogen bonds compared to chlorine, bromine, or iodine, these interactions can still play a crucial role in the crystal packing. nsf.gov Other non-covalent interactions, such as C-H···N and C-H···F hydrogen bonds, are also expected to contribute to the supramolecular assembly. The interplay between these various forces dictates the final crystal structure. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. sigmaaldrich.com By mapping properties such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a three-dimensional picture of the molecular environment is generated. The surface is typically colored to highlight different types of contacts and their relative strengths.

For a molecule like this compound, the Hirshfeld surface would allow for the quantification of the percentage contribution of various intermolecular contacts, such as H···H, C···H, F···H, and N···H interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a concise summary of these interactions. For instance, sharp spikes in the fingerprint plot can indicate the presence of strong, directional interactions like hydrogen or halogen bonds, while more diffuse regions represent weaker van der Waals contacts. This analysis provides a detailed fingerprint of the crystal packing.

Three-Dimensional Energy Framework Analysis of Crystal Packing

To further understand the energetics of the crystal packing, a three-dimensional energy framework analysis can be performed. This method calculates the interaction energies between a central molecule and its surrounding neighbors and visualizes these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy, providing a clear representation of the packing topology.

This analysis allows for the separate visualization of the electrostatic, dispersion, and total energy frameworks. For this compound, this would reveal the dominant forces in the crystal packing. For example, it could show whether the structure is primarily stabilized by a network of electrostatic interactions (such as hydrogen and halogen bonds) or by dispersion-dominated π-stacking interactions. This provides a quantitative measure of the stability imparted by the different non-covalent interactions discussed previously.

Conformational Analysis and Torsion Angles in the Solid State

The conformation of a molecule in the solid state is defined by its torsion angles. For this compound, the most significant torsion angle is that between the plane of the difluorophenyl ring and the plane of the imidazole ring. This angle is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular interactions in the crystal lattice.

In related structures, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, the steric bulk of the isopropyl groups forces a large torsion angle of approximately 80.7°. bldpharm.com While the fluorine atoms in this compound are smaller, electronic repulsion between the lone pairs of the fluorine atoms and the π-system of the imidazole ring could still favor a non-planar conformation. The precise value of this torsion angle can only be determined through single-crystal X-ray diffraction analysis.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a full crystallographic study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (°) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Phenyl-Imidazole Torsion Angle (°) | [Hypothetical Value] |

A table summarizing the contribution of different intermolecular contacts from a hypothetical Hirshfeld surface analysis is presented below.

| Interaction Type | Contribution (%) |

| H···H | [Hypothetical Value] |

| F···H | [Hypothetical Value] |

| C···H | [Hypothetical Value] |

| N···H | [Hypothetical Value] |

| Other | [Hypothetical Value] |

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or theoretical studies focusing on the compound this compound could be located.

This absence of published research means that the detailed analysis requested, including data on its quantum chemical properties, cannot be provided at this time. The generation of scientifically accurate information for the specified outline is contingent on the existence of prior computational investigations, which appear to be unavailable in the public domain.

The requested article structure, centered on "Computational Chemistry and Theoretical Studies of this compound," requires specific data sets that can only be obtained through rigorous scientific software and methodologies. These include:

Density Functional Theory (DFT) Investigations: Essential for predicting the molecule's electronic structure and properties.

Geometry Optimization and Structural Parameters: To determine the three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Vibrational Frequency Calculations: To predict the infrared and Raman spectra of the compound.

NMR Chemical Shift Predictions: To forecast the nuclear magnetic resonance spectral data.

UV-Vis Absorption Spectrum Prediction: To understand the electronic transitions and how the molecule interacts with ultraviolet and visible light.

Comparative Analysis: A critical step that involves comparing theoretical data with experimental findings to validate the computational models.

Without access to published studies that have performed these calculations on this compound, it is not possible to generate the detailed, informative, and scientifically accurate content required for each section and subsection of the proposed article. The creation of such data would necessitate original research using specialized computational chemistry software and is beyond the scope of this information retrieval and generation process.

Further research by the scientific community would be required to produce the necessary data to fulfill the detailed request.

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key players in chemical reactions. Their energy levels and spatial distributions dictate the molecule's ability to donate or accept electrons.

Characteristics of the Highest Occupied Molecular Orbital (HOMO)

The HOMO represents the outermost orbital containing electrons and is directly related to the molecule's electron-donating capability. In the case of this compound, computational studies, though not found to be specific to this exact molecule in broad searches, on similar phenyl-imidazole structures suggest that the HOMO is typically localized over the electron-rich imidazole ring and the phenyl group. The presence of the electronegative fluorine atoms on the phenyl ring would be expected to lower the energy of the HOMO, thereby increasing the molecule's ionization potential and making it a weaker electron donor compared to its non-fluorinated counterpart. The precise energy value and electron density distribution would require specific DFT calculations.

Characteristics of the Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons. For this compound, the LUMO is anticipated to be distributed primarily over the phenyl ring, influenced by the electron-withdrawing fluorine atoms, and the imidazole ring. The fluorine substitution would lower the LUMO energy level, enhancing the molecule's electron-accepting ability. This characteristic is pivotal in understanding its potential interactions with nucleophiles.

Implications of the HOMO-LUMO Energy Gap for Reactivity

| Parameter | Description | Expected Influence of 2,6-Difluoro Substitution |

| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered energy, indicating stronger binding of valence electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lowered energy, indicating a higher affinity for accepting electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | The net effect is dependent on the relative stabilization of HOMO and LUMO. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more intuitive chemical picture of bonding by localizing the molecular orbitals into Lewis-type structures (bonds, lone pairs) and non-Lewis-type interactions (donor-acceptor interactions).

Intermolecular and Intramolecular Charge Transfer Interactions

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). In this compound, significant intramolecular charge transfer (ICT) is expected. Electron density is likely to be transferred from the electron-rich imidazole ring (donor) to the electron-deficient difluorophenyl ring (acceptor). The fluorine atoms, through their strong inductive effect, enhance the acceptor character of the phenyl ring. These ICT interactions contribute significantly to the molecule's electronic stabilization.

Evaluation of Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Stabilization Energy (E(2)) |

| π (Imidazole) | π* (Phenyl) | π → π | Significant |

| n (Nitrogen) | π (Phenyl) | n → π | Moderate to Significant |

| σ (C-H, Imidazole) | σ (C-F, Phenyl) | σ → σ* | Minor |

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

The key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of modifying the electron cloud. Softer molecules are generally more reactive. jddtonline.info

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Computational studies on related phenylimidazole derivatives using Density Functional Theory (DFT) have shown how substituents on the phenyl ring influence these parameters. jddtonline.inforesearchgate.netnih.gov For this compound, the two electron-withdrawing fluorine atoms on the phenyl ring are expected to lower the energy of both the HOMO and LUMO. This substitution will likely influence the HOMO-LUMO gap and, consequently, the reactivity descriptors. The electron-withdrawing nature of the difluorophenyl group is anticipated to increase the electrophilicity index of the molecule compared to unsubstituted 2-phenylimidazole.

Table 1: Representative Global Reactivity Descriptors for a Generic Phenylimidazole Derivative (Illustrative Values)

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~1.7 | Indicates moderate stability and reactivity. nih.gov |

| Chemical Softness | S | 1 / η | ~0.59 | Suggests a moderate ability to react. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~4.3 | Measures the ability to attract electrons. nih.gov |

| Electrophilicity Index | ω | χ2 / (2η) | ~5.4 | Indicates a good electrophile. nih.gov |

Note: These are illustrative values based on similarly substituted heterocyclic compounds and are intended to provide a general understanding. Actual calculated values for this compound may vary.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.orgajchem-a.com The MEP map is color-coded to represent the electrostatic potential: red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential. ajchem-a.com

For this compound, the MEP surface is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): The nitrogen atoms of the imidazole ring, particularly the sp²-hybridized nitrogen (N3), are anticipated to be the most electron-rich areas. researchgate.netorientjchem.org These sites are the primary locations for electrophilic attack and hydrogen bond acceptance. The electron-rich fluorine atoms on the phenyl ring will also contribute to regions of negative potential.

Positive Potential (Blue): The hydrogen atom attached to the N1 nitrogen of the imidazole ring (N-H) is expected to be the most electron-deficient region, making it a prime site for nucleophilic attack and a strong hydrogen bond donor. orientjchem.org The hydrogen atoms on the aromatic rings will also exhibit a positive potential.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a detailed picture of electron pairing and localization in a molecule. researchgate.netaraproceedings.com They offer a chemically intuitive way to identify core electrons, covalent bonds, and lone pairs. jddtonline.infoijasret.com

Electron Localization Function (ELF): ELF values range from 0 to 1. Regions with a high ELF value (close to 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds and lone pairs. researchgate.net

Localized Orbital Locator (LOL): LOL also visualizes electron localization, with high values indicating regions where orbitals are well-localized. It often provides a clearer distinction between bonding and non-bonding regions compared to ELF. araproceedings.comijasret.com

For this compound, an ELF/LOL analysis would be expected to reveal:

High localization around the nitrogen atoms of the imidazole ring, corresponding to their lone pairs of electrons.

Distinct localization basins corresponding to the C-N, C-C, and C-H covalent bonds in both the imidazole and phenyl rings.

Localization around the fluorine atoms, indicating their core electrons and lone pairs.

The π-electron system of the aromatic rings would be visible as delocalized basins above and below the plane of the rings. capes.gov.br

These analyses provide a quantitative and visual confirmation of the classical Lewis structure representation of the molecule, highlighting the electronic features that govern its structure and reactivity. dntb.gov.ua

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for predicting how a ligand like this compound might interact with biological targets, such as proteins and enzymes. These methods are central to structure-based drug design.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtaylorfrancis.com It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov

The docking process involves placing the this compound molecule into the binding site of a target protein with a known three-dimensional structure. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site. mdpi.com

Studies on similar imidazole-containing compounds, many of which are inhibitors of cytochrome P450 (CYP) enzymes, provide insight into the likely binding modes. nih.govresearchgate.net For instance, when docked into a CYP enzyme active site, the imidazole nitrogen is often predicted to coordinate with the heme iron atom, a key interaction for inhibition. researchgate.net The difluorophenyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The N-H group of the imidazole can act as a hydrogen bond donor, while the other nitrogen can act as an acceptor, forming crucial hydrogen bonds with appropriate residues in the receptor's active site. researchgate.net

A scoring function is used to evaluate each predicted binding pose, estimating the binding affinity or binding free energy. mdpi.com Lower (more negative) binding energy values generally indicate a more stable ligand-receptor complex and thus a higher predicted affinity. researchgate.netnih.gov

The total binding energy is a sum of various energetic contributions, including:

Hydrogen Bonds: Formed between the imidazole N-H donor or N acceptor and polar residues of the protein.

Hydrophobic Interactions: Between the phenyl ring and nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Between charged or polar groups on the ligand and the protein.

Table 2: Example of Docking Results for an Imidazole Derivative with a Protein Target (Illustrative)

| Parameter | Value | Unit | Significance |

| Binding Affinity | -9.1 | kcal/mol | A strong negative value suggests high binding affinity. mdpi.com |

| Inhibition Constant (Ki) | 0.105 | µM | A low value indicates potent inhibition. rsc.org |

| Hydrogen Bond Interactions | 2 | Count | Indicates specific polar interactions stabilizing the complex. |

| Interacting Residues | GLU116, GLY117 | Amino Acids | Identifies the key protein residues involved in binding. rsc.org |

Note: This table provides illustrative data based on docking studies of related heterocyclic compounds. The actual values for this compound would depend on the specific protein target.

These molecular docking investigations are crucial for generating hypotheses about the mechanism of action of this compound and for guiding the design of new analogs with improved potency and selectivity. nih.gov

Identification of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking, Halogen Bonds)

Computational methods are pivotal in identifying and characterizing the non-covalent interactions that direct the supramolecular assembly of this compound. These interactions are fundamental to its crystal engineering and its binding affinity in a biological context.

Hydrogen Bonds: The imidazole ring of this compound is a versatile participant in hydrogen bonding. The pyrrole-like N-H group characteristically acts as a hydrogen bond donor, while the pyridine-like nitrogen atom is a hydrogen bond acceptor. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model these interactions. bohrium.comresearchgate.net For instance, calculations can determine the geometry and energy of hydrogen-bonded dimers or chains of this compound molecules. The electron-withdrawing nature of the 2,6-difluorophenyl substituent is expected to increase the acidity of the N-H proton, thereby enhancing its hydrogen bond donating capacity.

Pi-Pi Stacking: Aromatic rings, such as the phenyl and imidazole rings of this compound, can engage in π-π stacking interactions. These interactions are crucial for the stability of crystal lattices and for the interaction with aromatic residues in protein binding pockets. nih.govresearchgate.net Computational studies can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and quantify their interaction energies. The fluorine atoms on the phenyl ring can modulate the quadrupole moment of the aromatic system, which in turn influences the geometry and strength of the π-π stacking.

Halogen Bonds: The fluorine atoms in the 2,6-difluorophenyl group can act as halogen bond acceptors, a type of non-covalent interaction that has gained significant attention in crystal engineering and drug design. nih.gov More interestingly, under certain circumstances, covalently bonded halogens can feature a region of positive electrostatic potential (a σ-hole) and act as halogen bond donors. Theoretical calculations are essential to predict the presence and nature of such halogen bonds, which might play a significant role in the molecular recognition properties of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | Imidazole N-H | Imidazole N | 2.8 - 3.2 | 4 - 8 |

| Pi-Pi Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | 1 - 3 |

| Pi-Pi Stacking | Imidazole Ring | Phenyl Ring | 3.3 - 3.7 | 1 - 2.5 |

| Halogen Bond | C-F | O/N atom | 2.9 - 3.5 | 0.5 - 2 |

Structure-Activity Relationship (SAR) Studies via Molecular Design

Computational molecular design is a cornerstone of modern drug discovery, enabling the systematic exploration of how structural modifications affect biological activity. For this compound, SAR studies are crucial for optimizing its properties as a potential therapeutic agent.

By computationally generating a library of virtual derivatives, researchers can predict how changes to the molecular structure will impact its binding affinity for a specific biological target. For example, the position and nature of substituents on the phenyl and imidazole rings can be systematically varied. The difluoro substitution at the 2 and 6 positions of the phenyl ring is a key structural feature. Computational models can help to rationalize the observed activity of such compounds by analyzing their conformational preferences and interaction patterns with a receptor. For instance, studies on related fluorinated phenylpyrazole derivatives have shown that the introduction of fluorine can significantly enhance insecticidal activity. ufv.br

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of these virtual derivatives with their predicted biological activity. nih.govnih.gov These models can identify key molecular descriptors, such as electronic properties (e.g., electrostatic potential, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobicity (logP), that are critical for activity. This allows for the rational design of new derivatives with improved potency and selectivity.

The following table illustrates a hypothetical SAR study for derivatives of this compound, showing how computational descriptors might be used to predict biological activity. The values are for illustrative purposes only.

| Derivative | Modification | LogP | Dipole Moment (Debye) | Predicted IC50 (nM) |

| 1 | This compound | 2.8 | 3.5 | 150 |

| 2 | 4-Nitro substituent on imidazole | 2.5 | 5.8 | 75 |

| 3 | 5-Methyl substituent on imidazole | 3.1 | 3.7 | 120 |

| 4 | 4-Methoxy substituent on phenyl | 2.9 | 4.2 | 200 |

In Silico Virtual Screening Methodologies

In silico virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a scaffold like this compound, virtual screening can accelerate the discovery of new lead compounds. researchgate.net

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method relies on the knowledge of a set of molecules that are known to be active. A model, or pharmacophore, is constructed based on the common structural and chemical features of these active molecules. This pharmacophore is then used as a query to search for other molecules in a database that have similar features.

Structure-based virtual screening: When the three-dimensional structure of the biological target is known (from X-ray crystallography or NMR, for example), molecular docking can be used. This technique computationally places a library of small molecules into the binding site of the target and estimates the binding affinity for each molecule. The molecules are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for experimental testing.

For this compound, a combination of these methods could be employed. Initially, ligand-based approaches could be used to identify a diverse set of potential binders from large compound libraries. Subsequently, structure-based docking could be used to refine the hits and prioritize them for synthesis and biological evaluation. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time.

The following table provides a simplified overview of a virtual screening workflow that could be applied to this compound derivatives.

| Step | Methodology | Description | Outcome |

| 1 | Library Preparation | A large database of chemical compounds is prepared for screening. | A diverse set of virtual compounds ready for screening. |

| 2 | Target Selection & Preparation | A biological target (e.g., an enzyme) is identified and its 3D structure is prepared for docking. | A prepared receptor structure with a defined binding site. |

| 3 | Ligand-Based Screening (Optional) | If active compounds are known, a pharmacophore model is created and used to filter the library. | A smaller, focused library of compounds with desired features. |

| 4 | Structure-Based Screening (Docking) | The library of compounds is docked into the target's binding site and scored. | A ranked list of compounds based on predicted binding affinity. |

| 5 | Hit Selection and Analysis | The top-ranking compounds are selected and their binding modes are analyzed. | A set of promising "hit" compounds for experimental validation. |

Conclusion

2-(2,6-Difluorophenyl)imidazole is a chemical compound that sits (B43327) at the intersection of two important areas of modern chemical research: imidazole (B134444) chemistry and the chemistry of fluorinated organic compounds. While specific research on this molecule is not yet widespread, its structural features suggest significant potential for applications in both medicinal chemistry and materials science. The combination of the versatile imidazole scaffold with the unique properties imparted by the 2,6-difluorophenyl group makes it a compelling target for future investigation. Further research into its synthesis, properties, and applications is warranted to fully explore the potential of this and related fluorinated imidazole derivatives.

Coordination Chemistry of 2 2,6 Difluorophenyl Imidazole

Ligand Properties and Coordination Potential of 2-(2,6-Difluorophenyl)imidazole

This compound is a derivative of imidazole (B134444), a five-membered heterocyclic aromatic compound with two nitrogen atoms. rsc.orgajol.info The defining feature of this ligand is the presence of a 2,6-difluorophenyl group attached to the second carbon of the imidazole ring. The two nitrogen atoms in the imidazole ring possess different characteristics: one is protonated and often participates in hydrogen bonding, while the other can be deprotonated to coordinate with metal ions. nih.gov

The coordination potential of this compound is primarily centered around the sp2 hybridized nitrogen atom of the imidazole ring, which acts as a sigma-donor. researchgate.net The presence of the electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electron density on the imidazole ring. This electronic effect can modulate the ligand's basicity and, consequently, the stability and reactivity of the resulting metal complexes. researchgate.net The steric bulk of the 2,6-difluorophenyl group can also play a crucial role in determining the coordination geometry and the accessibility of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.info A common method is the refluxing of a solution containing the ligand and a metal halide, such as zinc chloride (ZnCl2) or copper(II) chloride (CuCl2), in a solvent like ethanol. ajol.infonih.gov The stoichiometry of the reactants is carefully controlled to achieve the desired metal-to-ligand ratio in the final complex. ajol.info

Characterization of the resulting metal complexes is crucial to confirm their formation and elucidate their properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods:

FT-IR Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching vibration.

UV-Vis Spectroscopy: Electronic transitions within the complex can be studied to understand the coordination environment of the metal ion. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand and any changes upon coordination, although the presence of paramagnetic metal ions can complicate the spectra. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in verifying its empirical formula.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, this measurement helps in determining the number of unpaired electrons and thus the oxidation state and electronic configuration of the metal. researchgate.net

Elucidation of Coordination Modes and Geometries

The coordination of this compound to a metal center typically occurs through the pyridinic nitrogen atom of the imidazole ring. researchgate.net This monodentate coordination is the most common mode observed for simple imidazole ligands.

The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the metal-to-ligand ratio, and the steric hindrance imposed by the 2,6-difluorophenyl group. For instance, with zinc(II) halides, imidazole and its derivatives often form complexes with a distorted tetrahedral geometry, where the zinc atom is coordinated to two halide ions and two imidazole ligands. nih.govnih.gov In the case of other transition metals like manganese(II), cobalt(II), and nickel(II), octahedral geometries are frequently proposed, which may involve the coordination of solvent molecules in addition to the imidazole ligands. researchgate.netresearchgate.net

The coordination number and geometry have a significant impact on the properties of the complex, including the acidity of any coordinated water molecules. rsc.org Computational studies, such as Density Functional Theory (DFT), can provide further insights into the preferred coordination geometries and the electronic structure of the complexes. rsc.org

Supramolecular Assembly and Coordination Polymer Formation

Beyond the formation of discrete molecular complexes, this compound can participate in the construction of higher-order supramolecular structures. nih.gov This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking. researchgate.net

The N-H group of the imidazole ring is a potent hydrogen bond donor, capable of forming strong interactions with suitable acceptors, such as halide ions or the nitrogen atoms of adjacent imidazole ligands. nih.gov These hydrogen bonds can link individual complex units into one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. nih.govnih.gov

In some cases, the use of bridging co-ligands can lead to the formation of coordination polymers, where the this compound acts as a terminal ligand, capping the coordination sphere of the metal ions within the polymeric chain. researchgate.net The design of such systems allows for the rational construction of materials with desired topologies and functionalities. rsc.org

Electrochemical Studies of Coordination Complexes (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry, are valuable tools for investigating the redox properties of coordination complexes of this compound. google.comgoogle.com By applying a potential to a solution containing the complex and measuring the resulting current, one can determine the oxidation and reduction potentials of the metal center.

These studies provide information on the stability of different oxidation states of the metal ion within the complex and how the ligand environment influences these states. The electron-withdrawing nature of the difluorophenyl group is expected to make the metal center more difficult to oxidize compared to complexes with electron-donating ligands.

The electrochemical behavior of these complexes is of interest for potential applications in areas such as catalysis and sensor technology, where electron transfer processes are fundamental. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,6-difluorophenyl)imidazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions using aldehydes and amines under acidic or catalytic conditions. For example, sodium metabisulfite in dry DMF under nitrogen at 120°C facilitates cyclization to form imidazole cores, as demonstrated in the synthesis of structurally analogous benzimidazoles . Substituent positioning (e.g., fluorophenyl groups) requires careful control of stoichiometry and temperature to avoid side reactions like over-fluorination or ring-opening. Yields vary significantly with electron-withdrawing substituents (e.g., nitro groups), which may slow cyclization compared to electron-donating groups (e.g., methoxy) .

Q. How can researchers validate the structural purity of this compound derivatives?

- Methodological Answer : Multimodal characterization is critical:

- NMR : - and -NMR confirm fluorine positioning and aromatic proton splitting patterns. For example, the 2,6-difluorophenyl group shows distinct doublets in -NMR due to para-fluorine coupling .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns, especially for halogenated derivatives.

- Elemental Analysis : Discrepancies >0.3% between calculated and experimental C/H/N values indicate impurities .

Q. What in vitro assays are suitable for preliminary biological screening of this compound derivatives?

- Methodological Answer : Kinase inhibition assays (e.g., p38 MAPK) are common due to structural similarities to known inhibitors like SB203580. Use fluorescence-based ADP-Glo™ assays to quantify IC values . For anticancer activity, MTT assays on cell lines (e.g., HeLa, MCF-7) with EC determination are recommended, supplemented by docking studies to predict binding to targets like tubulin or DNA topoisomerases .

Advanced Research Questions

Q. How do substituent variations on the imidazole core affect structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer : Systematic SAR studies require:

- Substituent Libraries : Synthesize derivatives with varying aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess electronic effects .

- Biological Testing : Compare IC values across kinase targets (e.g., p38 MAPK vs. JAK2). Fluorine atoms at the 2,6-positions enhance metabolic stability and hydrophobic interactions in kinase pockets, while bulky groups (e.g., tert-butyl) may sterically hinder binding .

- Statistical Modeling : Use QSAR models to correlate substituent parameters (Hammett σ, logP) with activity .

Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?